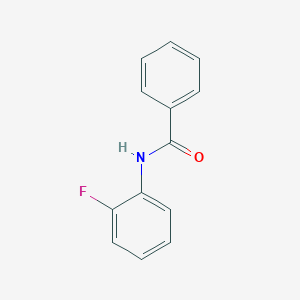

2-fluoro-N-phenylbenzamide

Descripción general

Descripción

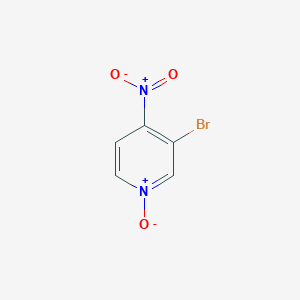

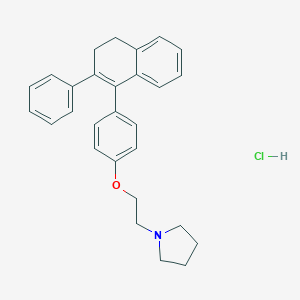

2-fluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H10FNO . It is a member of the benzamide family, which are organic compounds containing a carboxamide substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of 2-fluoro-N,N-diphenylbenzamide, a related compound, has been reported in the literature . The compound was synthesized from diphenylamine using 2-fluoro benzoyl chloride as a side chain . The single crystals were successfully developed by a slow evaporation method using ethyl acetate as a solvent at room temperature .Molecular Structure Analysis

The molecular structure of 2-fluoro-N-phenylbenzamide consists of a benzene ring attached to an amide group and a fluorine atom . The compound has a molecular weight of 215.22300 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.22300 . The synthesized compound has a fragmented ion peak (m/z = 291) as confirmed by gas-chromatographic mass spectrometry investigation . The lower cut-off wavelength of the compound is found to be 240 nm, and the experimental and theoretical optical band gap was calculated as 3.21 and 3.1083 eV, respectively .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on related compounds, such as various N-[2-(trifluoromethyl)phenyl]benzamides, has been conducted to understand their crystal structures. These studies provide valuable insights into the molecular configuration, which can be essential for understanding the physical and chemical properties of 2-fluoro-N-phenylbenzamide and similar compounds. The crystal structure analysis of these compounds is crucial for applications in material science and pharmaceutical research (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Catalytic Applications

Iron-catalyzed, fluoroamide-directed C-H fluorination research demonstrates the potential of using 2-fluoro-N-phenylbenzamide in catalysis. This method facilitates the fluorination of various bonds and showcases broad substrate scope and functional group tolerance. The implications of this research are significant for developing new synthetic methods in organic chemistry (Groendyke, AbuSalim, & Cook, 2016).

Radiopharmaceutical Development

Studies on fluorinated benzamides as sigma receptor ligands have been conducted, indicating the potential of 2-fluoro-N-phenylbenzamide derivatives in developing radiopharmaceuticals for positron emission tomography (PET) imaging. These compounds exhibit high affinity for certain receptors, making them suitable for imaging and diagnostic purposes in medicine (Dence, John, Bowen, & Welch, 1997).

Opto-Electrical Properties

Research has been conducted on the synthetic pathway and opto-electrical properties of 2-fluoro-N,N-diphenylbenzamide derivatives. These studies explore their potential in nonlinear optical (NLO) applications, which could be significant in developing new materials for photonic and optoelectronic technologies (Raveendiran et al., 2022).

Antifungal Activity

Investigations into the antifungal activity of related compounds, such as 2-chloro-N-phenylbenzamide, provide a basis for the potential use of 2-fluoro-N-phenylbenzamide in developing new antifungal agents. Understanding their effectiveness against specific fungal pathogens can be crucial for agricultural and medical applications (Wen-liang, 2011).

Direcciones Futuras

The compound 2-fluoro-N,N-diphenylbenzamide has been studied for its opto-electrical properties . It shows promise in the field of nonlinear optics, with a second harmonic generation (SHG) efficiency 2.22 times that of standard potassium dihydrogen phosphate . This suggests potential future applications in the field of optoelectronics.

Propiedades

IUPAC Name |

2-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYRRNCQLJGEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938548 | |

| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-phenylbenzamide | |

CAS RN |

1747-80-4 | |

| Record name | NSC51889 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)